(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
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Overview
Description
The compound (1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a chemically synthesized molecule that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound comprises a fluorophenyl group, a pyrazole ring, a furan-2-carbonyl moiety, and a piperazine ring, making it a fascinating subject for chemical and pharmacological studies.
Mechanism of Action
Target of Action
They can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
It is known that furan derivatives interact with their targets to show their potentiality to treat the disease or disorder .
Biochemical Pathways
Furan derivatives are known to have broad therapeutic properties and can act on various biochemical pathways .
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules and are used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have broad therapeutic properties and can remedy various dispositions in clinical medicines .
Action Environment
It is known that the pharmacokinetic characteristics of furan derivatives can be optimized, which suggests that they may be stable under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step organic synthesis process. One of the common synthetic routes includes:
Formation of the Pyrazole Ring: : The process often begins with the cyclization of hydrazine derivatives with β-diketones to form the pyrazole ring.
Introduction of the Fluorophenyl Group: : The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Propoxy Group: : The propoxy group can be attached via Williamson ether synthesis using an alkoxide and a propyl halide.
Incorporation of the Furan-2-carbonyl Moiety: : This step usually involves an acylation reaction.
Final Assembly: : The final step involves the condensation of the intermediates to form the target compound, with careful control over reaction conditions such as temperature, pH, and solvent choice.
Industrial Production Methods
Industrial production of (1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone requires scalability and cost-effectiveness. Methods such as continuous flow synthesis and automated batch reactors are employed to ensure high yield and purity. Optimization of catalysts, solvents, and reaction conditions is crucial in large-scale manufacturing to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction: : Reduction reactions can convert carbonyl groups into alcohols or amines.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate and chromium trioxide.
Reducing Agents: : Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: : Catalysts such as palladium on carbon can be used for hydrogenation reactions, while Lewis acids like aluminum chloride facilitate electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions can include modified pyrazole derivatives, fluorophenyl-substituted compounds, and various furan-2-carbonyl piperazine analogs, depending on the specific reaction pathways.
Scientific Research Applications
This compound has wide-ranging applications in scientific research, including:
Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : In biological research, it is used as a probe to understand enzyme-substrate interactions and receptor binding.
Industry: : Used in materials science for developing novel polymers and in agricultural chemistry for designing new pesticides or herbicides.
Comparison with Similar Compounds
Similar Compounds
Compounds with structural similarities include:
(1-(4-chlorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: : Shares the same core structure but with a chlorophenyl group instead of a fluorophenyl group.
(1-(4-bromophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: : Features a bromophenyl group.
(1-(4-methylphenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: : Contains a methylphenyl group.
Uniqueness
The presence of the fluorophenyl group in (1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone distinguishes it from similar compounds. The fluorine atom can enhance the compound's lipophilicity, metabolic stability, and binding affinity to specific biological targets, making it a valuable candidate in various research applications.
Conclusion
This compound’s unique structure and chemical properties make it a versatile subject of study across multiple scientific disciplines. Its synthesis, reactions, and applications in chemistry, biology, medicine, and industry illustrate its significance and potential for future research and development.
Properties
IUPAC Name |
[4-[1-(4-fluorophenyl)-4-propoxypyrazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4/c1-2-13-30-19-15-27(17-7-5-16(23)6-8-17)24-20(19)22(29)26-11-9-25(10-12-26)21(28)18-4-3-14-31-18/h3-8,14-15H,2,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOWJYLKRWKIFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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